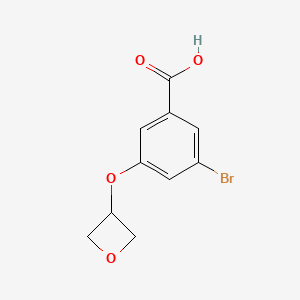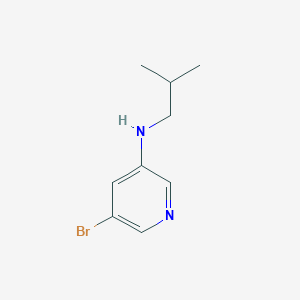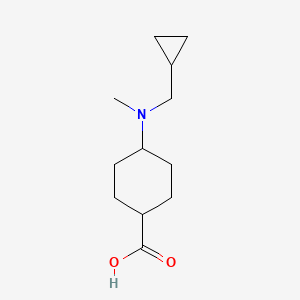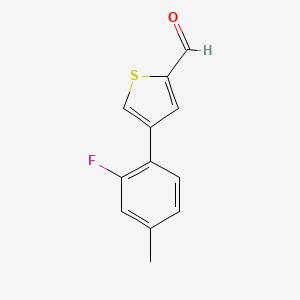![molecular formula C15H17NS B12074586 N-{[4-methyl-2-(thiophen-3-yl)phenyl]methyl}cyclopropanamine](/img/structure/B12074586.png)
N-{[4-methyl-2-(thiophen-3-yl)phenyl]methyl}cyclopropanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{[4-methyl-2-(thiophen-3-yl)phenyl]methyl}cyclopropanamine is a compound that features a cyclopropanamine group attached to a thiophene-substituted phenyl ring. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-methyl-2-(thiophen-3-yl)phenyl]methyl}cyclopropanamine typically involves the formation of the thiophene-substituted phenyl ring followed by the attachment of the cyclopropanamine group. Common synthetic methods for thiophene derivatives include the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis . These reactions often involve the use of sulfurizing agents like phosphorus pentasulfide and basic conditions for the condensation of thioglycolic acid derivatives with α,β-acetylenic esters .
Industrial Production Methods
Industrial production of thiophene derivatives, including this compound, often employs catalytic processes and optimized reaction conditions to ensure high yield and purity. Catalysts such as cuprous iodide and ligands like bis(diphenylphosphino)ferrocene are used to facilitate the amidation and cyclization reactions .
Analyse Chemischer Reaktionen
Types of Reactions
N-{[4-methyl-2-(thiophen-3-yl)phenyl]methyl}cyclopropanamine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride (LiAlH4) are employed.
Substitution: Halogenating agents like bromine or chlorinating agents are used under controlled conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and halogenated thiophene derivatives .
Wissenschaftliche Forschungsanwendungen
N-{[4-methyl-2-(thiophen-3-yl)phenyl]methyl}cyclopropanamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to known drugs.
Industry: Utilized in the development of organic semiconductors and corrosion inhibitors.
Wirkmechanismus
The mechanism of action of N-{[4-methyl-2-(thiophen-3-yl)phenyl]methyl}cyclopropanamine involves its interaction with specific molecular targets and pathways. The thiophene ring can interact with various enzymes and receptors, modulating their activity. The cyclopropanamine group can form hydrogen bonds and hydrophobic interactions, influencing the compound’s binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.
Tipepidine: An antitussive agent containing a thiophene nucleus.
Uniqueness
N-{[4-methyl-2-(thiophen-3-yl)phenyl]methyl}cyclopropanamine is unique due to its specific substitution pattern and the presence of the cyclopropanamine group, which imparts distinct chemical and biological properties compared to other thiophene derivatives .
Eigenschaften
Molekularformel |
C15H17NS |
|---|---|
Molekulargewicht |
243.4 g/mol |
IUPAC-Name |
N-[(4-methyl-2-thiophen-3-ylphenyl)methyl]cyclopropanamine |
InChI |
InChI=1S/C15H17NS/c1-11-2-3-12(9-16-14-4-5-14)15(8-11)13-6-7-17-10-13/h2-3,6-8,10,14,16H,4-5,9H2,1H3 |
InChI-Schlüssel |
IDCYZQDFXWQJIG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)CNC2CC2)C3=CSC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[2-(3-Iodophenoxy)ethyl]piperidine](/img/structure/B12074510.png)



![[4-(Oxan-4-yl)phenyl]methanol](/img/structure/B12074549.png)









